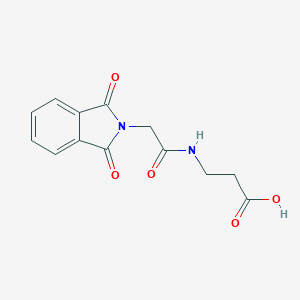

Pht-Gly-Beta-Ala-Oh

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c16-10(14-6-5-11(17)18)7-15-12(19)8-3-1-2-4-9(8)13(15)20/h1-4H,5-7H2,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFDVIRGCVDRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325641 | |

| Record name | Pht-Gly-Beta-Ala-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17896-84-3 | |

| Record name | 17896-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pht-Gly-Beta-Ala-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of Phthaloyl-glycyl-β-alanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Phthaloyl-glycyl-β-alanine, a dipeptide derivative with significant potential in peptide chemistry and drug development. The strategic use of the phthaloyl protecting group on the glycine residue facilitates controlled peptide synthesis. This document delves into the molecule's structural elucidation, detailed synthesis protocols for its precursors and the final compound, and a thorough analysis of its characterization through modern spectroscopic techniques. The causality behind experimental choices is explained, ensuring a deep understanding of the underlying chemical principles for professionals in the field.

Introduction: The Strategic Importance of Phthaloyl-glycyl-β-alanine

In the realm of peptide synthesis and medicinal chemistry, the precise assembly of amino acid sequences is paramount. Protecting groups are fundamental tools in this process, preventing unwanted side reactions and ensuring the formation of the desired peptide bond. The phthaloyl group, a robust and versatile amine-protecting group, offers distinct advantages in specific synthetic strategies.

Phthaloyl-glycyl-β-alanine is a dipeptide composed of glycine and β-alanine, where the N-terminus of glycine is protected by a phthaloyl group. This structure is of significant interest as it combines the simplicity of glycine with the unique structural properties of β-alanine, a non-proteinogenic amino acid. The presence of the β-amino acid can impart unique conformational constraints and increased resistance to enzymatic degradation in larger peptides, making it a valuable component in the design of peptidomimetics and novel drug candidates.[1]

This guide will systematically deconstruct the structure of Phthaloyl-glycyl-β-alanine, provide experimentally validated protocols for its synthesis, and present a detailed analysis of its spectroscopic signature.

Molecular Structure and Chemical Properties

Phthaloyl-glycyl-β-alanine, systematically named 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)propanoic acid, possesses a well-defined molecular architecture. The core of the molecule is a dipeptide linkage between glycine and β-alanine.

-

Phthaloyl Group: The glycine residue's amino group is derivatized with a phthaloyl group, forming a stable phthalimide structure. This bulky, planar group effectively shields the N-terminus from participating in unwanted reactions.

-

Glycine Linker: The simplest amino acid, glycine, acts as a flexible linker within the dipeptide.

-

Peptide Bond: A standard amide bond connects the carboxyl group of the phthaloyl-protected glycine to the amino group of β-alanine.

-

β-Alanine Terminus: The C-terminus of the molecule is comprised of β-alanine, an isomer of alanine where the amino group is attached to the β-carbon. This results in a three-carbon backbone for this residue, influencing the overall conformation of the molecule.

-

Carboxylic Acid: The molecule terminates with a free carboxylic acid group at the C-terminus of the β-alanine residue.

| Identifier | Value |

| IUPAC Name | 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)propanoic acid |

| CAS Number | 17896-84-3 |

| Molecular Formula | C₁₃H₁₂N₂O₅ |

| Molecular Weight | 276.25 g/mol |

Synthesis of Phthaloyl-glycyl-β-alanine: A Step-by-Step Approach

The synthesis of Phthaloyl-glycyl-β-alanine is most effectively achieved through a convergent synthetic strategy. This involves the independent synthesis of the N-protected amino acid, Phthaloyl-glycine, followed by its coupling with β-alanine. This approach ensures high yields and purity of the final product.

Synthesis of N-Phthaloylglycine

The initial and critical step is the protection of the glycine amino group. Several methods exist for this transformation, with the fusion method and microwave-assisted synthesis being particularly efficient.[2]

Protocol 1: Fusion Method

This solvent-free method is straightforward and rapid.

-

Materials: Phthalic anhydride, Glycine.

-

Procedure:

-

Combine equimolar amounts of phthalic anhydride and glycine in a dry reaction vessel.

-

Heat the mixture to 150-190°C for 15-20 minutes. The mixture will melt and then solidify.[2]

-

Allow the reaction vessel to cool to room temperature.

-

The crude product is purified by recrystallization from hot water.

-

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time with high yields.[3]

-

Materials: Phthalic anhydride, Glycine.

-

Procedure:

-

Place equimolar amounts of phthalic anhydride and glycine in a microwave-safe vessel.

-

Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 130°C) for a short duration (typically 5-10 minutes).[3]

-

After cooling, the product is purified by recrystallization.

-

The reaction proceeds via a nucleophilic acyl substitution where the amino group of glycine attacks a carbonyl carbon of phthalic anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization and dehydration yield the stable phthalimide ring of N-Phthaloylglycine.[2]

Caption: Synthesis workflow for N-Phthaloylglycine.

Coupling of N-Phthaloylglycine with β-Alanine

The formation of the peptide bond between N-Phthaloylglycine and β-alanine requires the activation of the carboxylic acid group of N-Phthaloylglycine. A common and effective method involves the formation of an acid chloride intermediate.

Protocol 3: Dipeptide Synthesis via Acid Chloride

-

Materials: N-Phthaloylglycine, Thionyl chloride (SOCl₂), β-Alanine, suitable base (e.g., triethylamine), and an appropriate solvent (e.g., anhydrous dioxane or THF).

-

Procedure:

-

Activation of N-Phthaloylglycine: React N-Phthaloylglycine with an excess of thionyl chloride, gently warming the mixture until the evolution of HCl gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield N-Phthaloylglycinoyl chloride.[4]

-

Coupling Reaction: In a separate flask, dissolve β-alanine in an aqueous solution of a suitable base. To this, slowly add the freshly prepared N-Phthaloylglycinoyl chloride dissolved in a water-miscible organic solvent.

-

Maintain the reaction at a low temperature (e.g., 0-5°C) and stir for several hours.

-

Work-up: Acidify the reaction mixture to precipitate the crude Phthaloyl-glycyl-β-alanine. The product is then collected by filtration and purified by recrystallization.

-

Caption: Workflow for the synthesis of Phthaloyl-glycyl-β-alanine.

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthaloyl group, the methylene protons of the glycine and β-alanine residues, and a broad singlet for the carboxylic acid proton. The coupling patterns of the β-alanine methylene protons will be indicative of their neighboring environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the phthalimide and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the glycine and β-alanine backbones.

Table 4: Expected ¹H and ¹³C NMR Data for Phthaloyl-glycyl-β-alanine (in DMSO-d₆)

| Assignment | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

| -COOH | ~12.0 (br s, 1H) | ~173 |

| Ar-H | ~7.9 (m, 4H) | ~135, ~132, ~124 |

| Gly -CH₂- | ~4.3 (s, 2H) | ~40 |

| β-Ala -CH₂- (α to C=O) | ~2.4 (t, 2H) | ~34 |

| β-Ala -CH₂- (β to C=O) | ~3.3 (q, 2H) | ~35 |

| Amide NH | ~8.2 (t, 1H) | - |

| Imide C=O | - | ~167 |

| Amide C=O | - | ~169 |

Note: These are predicted values based on the known spectra of N-Phthaloylglycine and β-alanine derivatives and may vary slightly in the actual spectrum.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for Phthaloyl-glycyl-β-alanine

| Functional Group | Characteristic Absorption Bands (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| N-H (Amide) | 3300-3100 |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Imide) | ~1770 and ~1710 |

| C=O (Carboxylic Acid) | ~1700 |

| C=O (Amide I) | ~1650 |

| N-H bend (Amide II) | ~1550 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. For Phthaloyl-glycyl-β-alanine (C₁₃H₁₂N₂O₅), the expected molecular ion peak [M+H]⁺ would be at m/z 277.07.

Applications and Future Perspectives

Phthaloyl-glycyl-β-alanine serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics. The phthaloyl group, while robust, can be removed under specific conditions, typically using hydrazine, to liberate the N-terminus for further peptide coupling.[6]

The incorporation of the β-alanine residue can lead to peptides with enhanced stability against enzymatic degradation and unique conformational properties. This is of particular interest in the development of therapeutic peptides with improved pharmacokinetic profiles. While specific biological activities of Phthaloyl-glycyl-β-alanine itself are not extensively documented, derivatives of phthalimides and β-alanine have shown a wide range of biological activities, including antimicrobial and anticancer properties.[7]

Future research may focus on the incorporation of Phthaloyl-glycyl-β-alanine into larger peptide sequences to investigate its influence on structure and biological function. Furthermore, the synthesis of a library of derivatives based on this scaffold could lead to the discovery of novel bioactive compounds.

Conclusion

Phthaloyl-glycyl-β-alanine is a strategically designed dipeptide that leverages the protective capabilities of the phthaloyl group and the unique structural features of β-alanine. Its synthesis, while requiring a multi-step approach, is achievable through well-established chemical transformations. The detailed characterization of this molecule is crucial for its application in further synthetic endeavors. This technical guide provides the foundational knowledge and practical protocols for researchers and scientists to synthesize, characterize, and utilize Phthaloyl-glycyl-β-alanine in the pursuit of novel peptide-based therapeutics and other advanced applications.

References

Pht-Gly-Beta-Ala-Oh CAS number 17896-84-3 properties

An In-depth Technical Guide to N-(Phthaloylglycyl)-β-alanine (CAS: 17896-84-3): Properties, Synthesis, and Applications

Abstract

N-(Phthaloylglycyl)-β-alanine (Pht-Gly-β-Ala-OH), registered under CAS number 17896-84-3, is a protected dipeptide derivative of significant interest in the fields of peptide synthesis, drug discovery, and bioconjugation. This molecule uniquely combines the structural features of glycine and β-alanine, with the N-terminus of glycine shielded by a robust phthaloyl group. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic and purification protocols, and a thorough exploration of its applications. As a versatile building block, its utility in constructing complex peptides, developing novel therapeutic agents, and linking biomolecules is critically examined. This document serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique chemical attributes of Pht-Gly-β-Ala-OH.

Introduction to N-(Phthaloylglycyl)-β-alanine

N-(Phthaloylglycyl)-β-alanine is a synthetic molecule whose formal chemical name is 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid.[1][2] It is structurally composed of three key moieties: a phthalimide group attached to the nitrogen of a glycine residue, which is in turn linked via a standard peptide bond to the amino group of a β-alanine residue.

The significance of this compound lies in its utility as a protected amino acid derivative. In chemical synthesis, particularly in peptide chemistry, protecting groups are indispensable for preventing unwanted side reactions at reactive sites like amino groups. The phthaloyl group is a well-established N-protecting group, known for its stability under a variety of reaction conditions, yet removable under specific protocols.[3]

The inclusion of β-alanine is also noteworthy. Unlike the 20 proteinogenic α-amino acids, β-amino acids have the amino group attached to the second carbon from the carboxyl group.[4] Peptides incorporating β-amino acids, often called β-peptides or peptidomimetics, can adopt unique secondary structures and often exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts, making them attractive scaffolds in drug design.[5] Therefore, Pht-Gly-β-Ala-OH serves as a valuable starting material for synthesizing these modified peptides.

Physicochemical and Structural Properties

The fundamental properties of Pht-Gly-β-Ala-OH are summarized below. While some experimental data like a specific melting point are not consistently reported across commercial suppliers, a collection of calculated and observed values provides a clear profile of the compound.

| Property | Value | Reference(s) |

| CAS Number | 17896-84-3 | [1][2][6] |

| Molecular Formula | C₁₃H₁₂N₂O₅ | [1][2][7] |

| Molecular Weight | 276.24 g/mol | [1][7] |

| Appearance | White powder | [2] |

| Purity | ≥ 99% (by titration) | [2][6] |

| Boiling Point | 587.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.452 g/cm³ (Predicted) | [1] |

| Flash Point | 308.9 °C (Predicted) | [1] |

| Refractive Index | 1.611 (Predicted) | [1] |

| Storage Conditions | Store at 0-8°C, keep dry | [2][6][8] |

| IUPAC Name | 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid | [1][2] |

| Synonyms | Pht-Gly-β-Ala-OH, Phthaloyl-glycyl-β-alanine, PHTHALYL-GLYCYL-B-ALANINE | [1][2] |

| InChI Key | QEFDVIRGCVDRLF-UHFFFAOYSA-N | [6] |

Synthesis and Purification

The synthesis of Pht-Gly-β-Ala-OH is a multi-step process that leverages standard techniques in organic and peptide chemistry. The overall strategy involves the N-protection of glycine followed by peptide coupling with β-alanine.

Synthesis Workflow

The logical pathway for synthesis is a two-step process:

-

Step 1: Synthesis of N-Phthaloylglycine. This involves the protection of the amino group of glycine using phthalic anhydride. This reaction is a classic method for installing the phthaloyl protecting group.

-

Step 2: Peptide Coupling. The carboxyl group of N-Phthaloylglycine is activated and then reacted with the amino group of β-alanine to form the amide (peptide) bond.

Caption: A two-step workflow for the synthesis of Pht-Gly-β-Ala-OH.

Experimental Protocol (Exemplary)

The following protocol is a representative method derived from established procedures for N-phthaloylation and peptide coupling.[3][9]

Part A: Synthesis of N-Phthaloylglycine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of glycine (e.g., 7.5 g, 0.1 mol) and phthalic anhydride (e.g., 14.8 g, 0.1 mol).

-

Solvent-Free Fusion: Heat the mixture in an oil bath to approximately 180-200°C. The solids will melt and react, typically with the evolution of water vapor. Maintain heating for 15-30 minutes until the reaction is complete (monitored by TLC).

-

Isolation: Allow the mixture to cool and solidify. The crude N-Phthaloylglycine can be purified by recrystallization from an appropriate solvent like water or ethanol/water mixture.

Part B: Coupling of N-Phthaloylglycine with β-Alanine

-

Activation: Dissolve N-Phthaloylglycine (e.g., 20.5 g, 0.1 mol) in a suitable anhydrous solvent (e.g., Dichloromethane or DMF). Cool the solution to 0°C in an ice bath. Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.1 equivalents).

-

Coupling: In a separate flask, prepare a solution of β-alanine (e.g., 8.9 g, 0.1 mol) and a non-nucleophilic base like triethylamine (1.1 equivalents) in DMF. Add this solution dropwise to the activated N-Phthaloylglycine mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Filter the reaction mixture to remove urea by-products (if DCC was used).

-

Acidify the filtrate with dilute HCl to precipitate the product.

-

Collect the solid precipitate by filtration.

-

Purify the crude Pht-Gly-β-Ala-OH by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white powder.[2]

-

Spectroscopic and Analytical Characterization

Structural elucidation of Pht-Gly-β-Ala-OH relies on a combination of standard spectroscopic techniques. While specific spectral data is not publicly available in the search results, the expected characteristics can be expertly predicted.[10][11][12]

-

¹H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to the different parts of the molecule.

-

Aromatic Protons: A multiplet in the range of 7.8-8.0 ppm integrating to 4 protons, corresponding to the phthaloyl group.

-

Glycine Methylene Protons: A singlet around 4.4 ppm integrating to 2 protons (-CO-CH₂-N-).

-

β-Alanine Protons: Two triplets, one around 2.5 ppm (-CH₂-COOH) and another around 3.5 ppm (-NH-CH₂-), each integrating to 2 protons.

-

Amide Proton: A broad triplet or multiplet around 8.0-8.5 ppm (-CO-NH-).

-

Carboxylic Acid Proton: A very broad singlet, typically >10 ppm, which may not always be observed.

-

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyls and aromatic carbons.

-

Carbonyl Carbons: Three distinct signals in the downfield region (165-175 ppm) for the two phthalimide carbonyls, the amide carbonyl, and the carboxylic acid carbonyl.

-

Aromatic Carbons: Signals between 123-135 ppm for the benzene ring of the phthaloyl group.

-

Aliphatic Carbons: Signals for the three methylene carbons (glycine and β-alanine) in the 35-45 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

-

C=O Stretching: Strong, sharp peaks around 1770 cm⁻¹ and 1710 cm⁻¹ for the symmetric and asymmetric stretching of the phthalimide carbonyls. Additional carbonyl peaks for the amide (~1650 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) will also be present.

-

N-H Stretching: A peak around 3300 cm⁻¹ corresponding to the amide N-H.

-

O-H Stretching: A very broad absorption from 2500-3300 cm⁻¹ for the carboxylic acid O-H.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight.

-

[M+H]⁺: In positive-ion ESI-MS, a peak at m/z 277.07 would correspond to the protonated molecule.

-

[M-H]⁻: In negative-ion mode, a peak at m/z 275.06 would be observed.

-

Fragmentation: Characteristic fragmentation patterns would include the loss of water (-18) and cleavage at the amide bond.

-

Applications in Research and Drug Development

Pht-Gly-β-Ala-OH is not an end-product therapeutic but rather a versatile intermediate with broad applications in chemical biology and medicinal chemistry.[1][2]

Building Block in Peptide Synthesis

The primary application of this compound is as a protected building block for solid-phase or solution-phase peptide synthesis.[2] The phthaloyl group on the N-terminus prevents unwanted polymerization during the activation of the C-terminal carboxylic acid. This allows for the selective elongation of a peptide chain from the C-terminus of the β-alanine residue. The phthaloyl group can be later removed, typically using hydrazine, to reveal the free amine of the glycine residue for further chain extension.

Scaffold for Peptidomimetics and Drug Discovery

The presence of β-alanine makes Pht-Gly-β-Ala-OH an excellent starting point for creating peptidomimetics.[5] These molecules mimic the structure of natural peptides but have modified backbones that confer advantageous properties:

-

Enhanced Stability: The β-amino acid structure is often resistant to degradation by proteases and peptidases, leading to a longer biological half-life.[13]

-

Novel Conformations: β-peptides can fold into stable secondary structures (helices, sheets) that are distinct from those of α-peptides, enabling the design of molecules that can target protein-protein interactions with high specificity.[14]

This scaffold is particularly valuable in the development of novel therapeutics in fields like oncology and neurology.[2]

Linker in Bioconjugation

The terminal carboxylic acid provides a convenient handle for conjugation to other molecules.[2] Through standard carbodiimide chemistry, the Pht-Gly-β-Ala-OH unit can be attached to:

-

Carrier proteins for antibody generation.

-

Fluorescent dyes or labels for imaging applications.

-

Solid supports or surfaces for creating functionalized biomaterials.

Caption: The functional roles of Pht-Gly-β-Ala-OH as a versatile chemical intermediate.

Handling, Storage, and Stability

-

Storage: For long-term stability, Pht-Gly-β-Ala-OH should be stored in a cool, dry place, with recommended temperatures between 0-8°C.[2][6] It should be kept in a tightly sealed container to protect it from moisture.

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical.

-

Chemical Stability: The phthaloyl group is stable to acidic conditions, including the trifluoroacetic acid (TFA) cocktails often used in the final deprotection step of Fmoc-based solid-phase peptide synthesis.[15] However, it is readily cleaved by hydrazine. The amide bond is stable under most conditions but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

Conclusion

N-(Phthaloylglycyl)-β-alanine (CAS: 17896-84-3) is a strategically designed chemical entity that serves as a high-value intermediate in synthetic chemistry. Its pre-protected N-terminus and the incorporation of a non-proteinogenic β-amino acid make it an ideal building block for the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. The straightforward synthesis and well-defined physicochemical characteristics further enhance its utility for researchers in drug discovery, materials science, and biotechnology. As the demand for more stable and structurally diverse peptide-based drugs grows, the importance of versatile scaffolds like Pht-Gly-β-Ala-OH is set to increase.

References

- 1. Cas 17896-84-3,PHT-GLY-BETA-ALA-OH | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pht-Gly-b-Ala-OH | 17896-84-3 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. β-Alanine | 107-95-9 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A-In-Depth-Technical-Guide-to-Pht-Gly-Beta-Ala-Oh-A-Key-Intermediate-in-Peptide-Synthesis

Abstract

This technical guide provides a comprehensive overview of Phthaloyl-glycyl-β-alanine (Pht-Gly-Beta-Ala-Oh), a pivotal intermediate in synthetic peptide chemistry. The document details its core molecular and physicochemical properties, provides validated, step-by-step protocols for its synthesis and subsequent deprotection, and outlines robust analytical methodologies for its characterization. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes field-proven insights with established chemical principles to facilitate the effective utilization of this compound in the synthesis of complex, bioactive peptides.

Introduction: The Strategic Role of this compound

In the intricate field of peptide synthesis, the precise assembly of amino acid sequences is paramount. This requires a strategic approach to selectively protect and deprotect reactive functional groups to prevent unwanted side reactions. The phthaloyl (Pht) group is a well-established N-terminal protecting group that offers high stability across a range of reaction conditions, making it a valuable tool in both solution-phase and solid-phase synthesis. [1] this compound is a pre-formed, N-protected dipeptide building block. Its utility lies in its ability to introduce a Glycyl-β-alanine motif into a growing peptide chain in a single, efficient coupling step. The incorporation of β-alanine, a non-proteinogenic amino acid, is of particular interest in medicinal chemistry as it can impart unique conformational constraints, improve metabolic stability, and enhance the biological activity of the final peptide. [2]This guide serves as a technical resource for the synthesis, characterization, and application of this versatile intermediate.

Molecular Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a well-defined molecule with consistent characteristics that ensure its reliability in complex synthetic workflows.

Table 1: Core Molecular and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid | [3] |

| Synonyms | Phthaloyl-glycyl-β-alanine, Pht-Gly-β-Ala-OH | [3] |

| CAS Number | 17896-84-3 | [3][4][5] |

| Molecular Formula | C₁₃H₁₂N₂O₅ | [3][5] |

| Molecular Weight | 276.25 g/mol | [3][5] |

| Appearance | White crystalline powder | [3] |

| Purity | ≥ 99% (by titration) | [3] |

| Storage | 0-8°C, dry conditions | |

| Predicted Boiling Point | 587.2 °C at 760 mmHg | [6] |

| Predicted Density | 1.452 g/cm³ | [6] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful execution to ensure high purity and yield. The following protocols are based on established methodologies for N-protection, carboxyl group protection/activation, peptide coupling, and final deprotection.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages: preparation of the protected building blocks, the coupling reaction to form the dipeptide, and the final selective deprotection to yield the desired product. This workflow is designed to maximize yield while minimizing side reactions.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of β-Alanine Methyl Ester Hydrochloride (Precursor 2)

Causality: The carboxyl group of β-alanine must be protected, typically as a methyl ester, to prevent it from reacting during the subsequent peptide coupling step. Esterification under acidic conditions is a standard and efficient method. [7]

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend β-alanine (10.0 g, 112 mmol) in methanol (150 mL).

-

Acidification: Cool the suspension in an ice bath (0°C). Slowly add concentrated sulfuric acid (8.0 mL) dropwise with vigorous stirring.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol to approximately 30-40 mL under reduced pressure using a rotary evaporator.

-

Precipitation: Add the concentrated solution dropwise to 400 mL of cold diethyl ether with constant stirring. A white precipitate will form.

-

Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield β-alanine methyl ester hydrochloride.

Protocol 2: Solution-Phase Coupling to form Pht-Gly-β-Ala-OMe (Intermediate 3)

Causality: The formation of the amide (peptide) bond requires the activation of the carboxylic acid of N-Phthaloylglycine. The Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) system is a classic and effective choice; HOBt acts as a racemization suppressant and improves coupling efficiency by forming an active ester intermediate. [8][9]

-

Reactant Preparation (Amine Component): Dissolve β-alanine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the salt and generate the free amine. Stir for 30 minutes at room temperature. [10]2. Reactant Preparation (Acid Component): In a separate flask, dissolve N-Phthaloylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Activation: To the N-Phthaloylglycine/HOBt solution, add a solution of DCC (1.1 eq) in DCM. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: Filter the DCU precipitate. Add the filtrate containing the activated N-Phthaloylglycine to the free amine solution from step 1.

-

Reaction: Allow the combined solution to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Filter the reaction mixture to remove any newly formed DCU. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Pht-Gly-β-Ala-OMe.

Protocol 3: Saponification to Pht-Gly-β-Ala-OH (Final Product)

Causality: The final step is the selective removal of the methyl ester protecting group to reveal the free carboxylic acid. Saponification (base-catalyzed hydrolysis) is effective for this transformation, and conducting the reaction at controlled temperatures prevents potential side reactions involving the phthalimide group. [11][12]

-

Setup: Dissolve the purified Pht-Gly-β-Ala-OMe (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Hydrolysis: Cool the solution to 0°C. Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.1-1.5 eq) dropwise.

-

Reaction: Stir the mixture at 0°C and allow it to slowly warm to room temperature over 2-4 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution to 0°C and acidify to pH 2-3 with cold 1 M HCl. A white precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While a publicly available spectrum for this compound is not available, a predicted ¹H NMR spectrum can be inferred from the analysis of its constituent parts and similar N-phthaloyl dipeptides. [13][14]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

(Solvent: DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| Phthaloyl-H | 7.85 - 7.95 | Multiplet (m) | 4H | Aromatic protons of the phthalimide group. |

| Gly-CH₂ | ~4.40 | Singlet (s) | 2H | Methylene protons of the glycine residue. |

| β-Ala-NH | ~8.20 | Triplet (t) | 1H | Amide proton, coupled to the adjacent CH₂. |

| β-Ala-CH₂ (α to NH) | ~3.30 | Quartet (q) | 2H | Methylene protons adjacent to the amide nitrogen. |

| β-Ala-CH₂ (α to COOH) | ~2.40 | Triplet (t) | 2H | Methylene protons adjacent to the carboxyl group. |

| COOH-H | >12.0 | Broad Singlet (br s) | 1H | Carboxylic acid proton. |

Note: These are estimated values. Actual shifts may vary based on solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of peptide intermediates. A typical reverse-phase method would be employed.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm.

Self-Validation: The purity should be ≥99% as determined by the peak area percentage. The presence of a single, sharp peak confirms the homogeneity of the sample.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI-MS)

-

Expected Mass (M+H)⁺: 277.08

-

Expected Mass (M+Na)⁺: 299.06

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Solubility Profile

Understanding the solubility is key for its use in subsequent reactions.

-

Aqueous Solvents: Sparingly soluble in water. Solubility can be increased in basic aqueous solutions (e.g., NaHCO₃, NaOH) due to the deprotonation of the carboxylic acid.

-

Organic Solvents: Generally soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). It exhibits lower solubility in solvents like Dichloromethane (DCM) and Ethyl Acetate.

Practical Insight: For coupling reactions, dissolving the compound in DMF or a THF/DCM mixture is typically effective. Creating a stock solution in DMSO is common for screening applications, but care must be taken as DMSO can be difficult to remove.

Safety and Handling

A formal Safety Data Sheet (SDS) for this specific CAS number indicates that it is not classified as a hazardous substance. [4]However, as a matter of good laboratory practice, the following precautions should be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8°C. [3]

Application in Peptide Synthesis: Deprotection

The ultimate purpose of the phthaloyl group is to be removed cleanly at the appropriate stage of the synthesis to reveal the N-terminal amine for further chain elongation or to yield the final deprotected peptide.

Phthaloyl Group Cleavage Workflow

Caption: Deprotection of the N-Phthaloyl group via hydrazinolysis.

Protocol 4: Cleavage of the Phthaloyl Group

Causality: Hydrazinolysis is the standard method for cleaving the phthaloyl group. Hydrazine acts as a strong nucleophile, attacking the imide carbonyls and forming a stable, cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture, simplifying purification.

-

Setup: Dissolve the N-phthaloyl protected peptide (1.0 eq) in a suitable solvent such as ethanol or a DMF/ethanol mixture.

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) (2-10 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50°C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate (phthalhydrazide) has formed, remove it by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue can then be purified using standard techniques such as precipitation, extraction, or chromatography to isolate the deprotected peptide.

Conclusion

This compound is a strategically important building block that provides a reliable and efficient means of incorporating a Gly-β-Ala unit into synthetic peptides. Its high purity, stability, and well-defined synthetic and deprotection protocols make it an asset for researchers in pharmaceuticals and biochemistry. [3]By understanding its core properties and applying the validated methodologies presented in this guide, scientists can confidently leverage this intermediate to advance their research in the development of novel and potent peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. β-Alanine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. PHTHALYL-DL-GLUTAMIC ACID(2301-52-2) 1H NMR spectrum [chemicalbook.com]

Pht-Gly-Beta-Ala-Oh solubility in different solvents

An In-depth Technical Guide to the Solubility of Phthaloyl-Glycyl-β-Alanine (Pht-Gly-β-Ala-OH)

Foreword: A Foundational Approach to Solubility

In the realm of peptide synthesis and drug development, mastering the solubility of intermediates is not merely a procedural step but a cornerstone of experimental success. Phthaloyl-Glycyl-β-Alanine (Pht-Gly-β-Ala-OH), a valuable N-protected dipeptide, presents a classic solubility challenge emblematic of many protected peptide fragments. Its behavior in solution dictates everything from reaction kinetics and purification efficiency to the viability of its use in complex synthetic routes. This guide eschews a simple data-sheet format in favor of a first-principles approach. We will dissect the molecule's structure to predict its behavior, outline a robust, self-validating protocol to determine solubility empirically, and synthesize this information into a practical framework. The objective is to empower you, the researcher, not just with data, but with a deep, causal understanding that can be extrapolated to other challenging compounds.

Molecular Architecture and Its Solubility Implications

The solubility of any compound is a direct consequence of its structure and the interplay of its functional groups with the solvent. Pht-Gly-β-Ala-OH possesses three distinct regions that govern its interactions.

Figure 1: Key functional regions of Pht-Gly-β-Ala-OH governing solubility.

-

The Phthaloyl Protecting Group: This large, planar, aromatic system is profoundly non-polar. It dominates the molecule's character, creating a significant hydrophobic face that seeks to minimize contact with polar solvents like water. This group is the primary reason for poor solubility in aqueous media at neutral pH.[1]

-

The Dipeptide Backbone: The two amide (peptide) bonds introduce polarity and are potent hydrogen bond donors (N-H) and acceptors (C=O). These groups favor interaction with polar solvents, particularly those that can participate in hydrogen bonding networks, such as alcohols, and polar aprotic solvents like DMF and DMSO.[2]

-

The Terminal Carboxylic Acid: This is arguably the most critical functional group for modulating solubility. In its protonated state (-COOH), it can participate in hydrogen bonding. However, upon deprotonation in a basic environment, it forms a carboxylate anion (-COO⁻). This introduction of a net negative charge dramatically increases the molecule's polarity, fostering strong ion-dipole interactions with polar protic solvents and leading to a significant increase in aqueous solubility.[1][3] This pH-dependent behavior is a key tool for solubilization.

A Self-Validating Protocol for Solubility Determination

Simply stating that a compound is "soluble" or "insoluble" is insufficient for scientific rigor. The following protocol provides a quantitative and reproducible method for determining solubility, ensuring that the results are reliable and internally consistent. The core principle is to create a saturated solution at equilibrium, separate the liquid and solid phases, and accurately quantify the dissolved solute.

Experimental Workflow

Figure 2: A robust workflow for the quantitative determination of solubility.

Step-by-Step Methodology

-

Preparation: To a series of 2 mL vials, add approximately 10-20 mg of Pht-Gly-β-Ala-OH, accurately weighed. The key is to ensure this amount is in excess of what will dissolve.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent to each vial. Solvents should be of high purity (e.g., HPLC grade).

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (24 hours is a robust starting point). The system is at equilibrium when the concentration of the solute in the solution is constant.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet all undissolved solids. This step is superior to simple settling as it removes fine particulates.[4]

-

Isolation: Carefully withdraw a portion of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents) into a clean, labeled vial. This step is critical to ensure no solid microparticles are carried over, which would falsely inflate the measured solubility.

-

Quantification:

-

Prepare a stock solution of Pht-Gly-β-Ala-OH of known concentration in a suitable solvent (DMSO is a good choice for the primary stock).

-

Generate a multi-point calibration curve (e.g., 5 standards) by diluting the stock solution.

-

Accurately dilute the filtered supernatant from step 5 to fall within the linear range of the calibration curve. Record the dilution factor meticulously.

-

Analyze the standards and the diluted sample by a suitable method, such as reverse-phase HPLC with UV detection.

-

-

Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility in the original solvent.

Expected Solubility Profile and Discussion

While precise numerical values must be determined empirically via the protocol above, a highly reliable qualitative and semi-quantitative profile can be predicted based on the molecule's physicochemical properties and established principles of peptide solubility.[1][5]

| Solvent | Solvent Class | Key Interaction Mechanism | Expected Solubility | Rationale & Causality |

| Water (pH 7) | Polar Protic | Hydrophobic Effect | Very Low (<0.1 mg/mL) | The large, non-polar phthaloyl group dominates, leading to unfavorable interactions with the highly structured water network.[1] |

| Aqueous Buffer (pH 9) | Polar Protic (Ionic) | Ion-Dipole | High (>20 mg/mL) | The carboxylic acid is deprotonated to a carboxylate anion, making the molecule ionic. Strong ion-dipole forces with water overcome the hydrophobicity.[3][6] |

| Methanol | Polar Protic | H-Bonding | Sparingly Soluble | Balances H-bonding with the peptide backbone and some solvation of the phthaloyl group, but is not optimal for either. |

| Acetonitrile (ACN) | Polar Aprotic | Dipole-Dipole | Low | While polar, ACN is a poor hydrogen bond donor/acceptor, failing to effectively disrupt the solute-solute interactions of the peptide backbone. |

| Dimethylformamide (DMF) | Polar Aprotic | H-Bond Acceptor | Soluble | An excellent H-bond acceptor that effectively solvates the amide N-H groups. Its polarity also accommodates the rest of the molecule well.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | H-Bond Acceptor | Freely Soluble | The premier solvent for many protected peptides.[5][6] Its high polarity and strong H-bond accepting character effectively break up solute aggregation. |

Visualizing the Solute-Solvent Interaction Logic

The choice of solvent is a strategic decision based on matching its properties to the different regions of the solute molecule.

Figure 3: Logical map of interactions driving solubility.

Field-Proven Insights and Recommendations

-

For Aqueous Applications: Do not attempt to dissolve Pht-Gly-β-Ala-OH in neutral water. The most effective strategy is to prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent like DMSO or DMF first. Alternatively, for direct aqueous dissolution, use a basic buffer (e.g., 0.1 M sodium bicarbonate or dilute ammonium hydroxide) to ensure the carboxylic acid is deprotonated.[6][8]

-

For Organic Synthesis: DMSO and DMF are the solvents of choice for achieving high concentrations needed for reactions.[5][7] If these are incompatible with downstream steps, test solubility in other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP).

-

Troubleshooting Insolubility: If the compound fails to dissolve even in a recommended solvent, gentle warming (<40°C) and sonication can help overcome the activation energy of dissolution and break up aggregates.[4][9] Always test a small aliquot first before committing the bulk of your material.[8]

-

Safety: Always handle Pht-Gly-β-Ala-OH and all organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling information.

References

- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 2. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. bachem.com [bachem.com]

- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 7. academic.oup.com [academic.oup.com]

- 8. biobasic.com [biobasic.com]

- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

A Technical Guide to the Phthaloyl Group in Peptide Chemistry: Strategy, Application, and Protocols

Introduction

In the precise, stepwise world of peptide synthesis, the strategic use of protecting groups is fundamental to success. These molecular scaffolds temporarily mask reactive functional groups, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.[1][2] While modern solid-phase peptide synthesis (SPPS) is dominated by the Fmoc and Boc strategies, a deep understanding of alternative, "classical" protecting groups provides the synthetic chemist with a broader, more versatile toolkit. The phthaloyl (Pht) group, a robust diacyl protector of primary amines, represents one such critical tool.[3][4]

This guide provides an in-depth technical overview of the phthaloyl group for researchers, scientists, and drug development professionals. We will move beyond simple definitions to explore the causality behind its use, its unique strategic advantages in complex synthetic schemes, and the detailed, field-proven protocols for its application and removal.

The Phthaloyl Group: Chemical Nature and Strategic Rationale

The phthaloyl group protects a primary amine by forming a phthalimide, a highly stable five-membered imide ring.[1] This structure is the source of both its greatest strengths and its most significant challenges.

Core Advantages: Stability and Chirality Preservation

The primary driver for employing the Pht group stems from two key features:

-

Exceptional Stability & Orthogonality: The phthalimide linkage is remarkably stable under the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups (e.g., trifluoroacetic acid) and the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups (e.g., piperidine).[1] This makes the Pht group truly orthogonal to the two major SPPS strategies, allowing for its selective removal without disturbing other protecting groups.[1][5][6] This is invaluable for complex syntheses, such as the construction of branched or cyclized peptides where a specific amine must be unmasked independently.[7][8]

-

Suppression of Racemization: During peptide coupling, the activation of a C-terminal carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate. The acidic α-proton of this intermediate is easily abstracted, leading to racemization and a loss of stereochemical integrity. The Pht group, by substituting both hydrogens of the N-terminal amine, sterically and electronically prevents the formation of this oxazolone, thus serving as an excellent safeguard against racemization during coupling reactions.[9]

Inherent Disadvantages: The Challenge of Cleavage

The same stability that makes the Pht group attractive also necessitates harsh conditions for its removal. The standard method, hydrazinolysis, involves a potent nucleophile that can, if not carefully controlled, lead to undesired side reactions.[1][10] Consequently, the Pht group is less common in routine, linear SPPS but finds its niche in specialized applications where its unique stability profile is paramount.[1]

Experimental Protocols: Introduction of the Phthaloyl Group

The introduction of the Pht group (phthaloylation) can be achieved through several methods. The choice of method is critical to preserving the chiral integrity of the amino acid.

Method 1: Classical Phthaloylation with Phthalic Anhydride

This traditional method involves the direct condensation of an amino acid with phthalic anhydride.

-

Critique: This method often requires high temperatures (180-185°C), which can induce significant racemization.[3] While historically important, it is generally superseded by milder alternatives for peptide synthesis. A modified, lower-temperature procedure under reduced pressure has been reported to be more effective and suitable for amino acids with functionalized side chains like tryptophan and tyrosine.[4]

Method 2: Mild Phthaloylation using N-(Ethoxycarbonyl)phthalimide

This is the preferred method for preventing racemization and achieving high yields under mild conditions.[3][4]

-

Causality: N-(Ethoxycarbonyl)phthalimide (also known as N-Carbethoxyphthalimide) acts as an efficient phthaloylating agent. The reaction proceeds smoothly at room temperature in an aqueous or mixed solvent system, avoiding the harsh conditions that lead to racemization.

Detailed Protocol: N-Phthaloylation of Glycine

-

Dissolution: Dissolve Glycine (1.0 eq) and Sodium Carbonate (Na₂CO₃, 1.0 eq) in a suitable volume of water. Stir until a clear solution is obtained.

-

Reagent Addition: While stirring vigorously, add a solution of N-(Ethoxycarbonyl)phthalimide (1.05 eq) in acetonitrile or THF.

-

Reaction: Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, acidify the reaction mixture to a pH of ~2-3 with dilute HCl. The N-Phthaloylglycine product will precipitate.

-

Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with cold water and dry in vacuo to yield the final product.

Diagram: General Phthaloylation Reaction A diagram illustrating the reaction of an amino acid with a phthaloylating agent.

Caption: Reaction scheme for the N-phthaloylation of an amino acid.

| Method | Reagent | Conditions | Key Advantages/Disadvantages |

| Classical | Phthalic Anhydride | High Temperature (180-185°C) | Simple reagents; High risk of racemization.[3] |

| Microwave-Assisted | Phthalic Anhydride | Solvent-free, microwave irradiation | Very fast, environmentally friendly; Requires specialized equipment. |

| Mild (Preferred) | N-(Ethoxycarbonyl)phthalimide | Room temp, aq. Na₂CO₃ | Racemization-free, high yields, compatible with most amino acids.[3][4] |

Experimental Protocols: Cleavage of the Phthaloyl Group

The removal of the Pht group is the most critical step and requires careful optimization to avoid side-product formation.

Method 1: Hydrazinolysis (The Standard)

This is the most common method for Pht group cleavage.[1]

-

Causality: Hydrazine (N₂H₄) is a potent α-effect nucleophile. It attacks one of the imide carbonyls, followed by an intramolecular cyclization that releases the free amine and forms the highly stable phthalhydrazide byproduct. This byproduct is often poorly soluble in the reaction solvent and precipitates, driving the reaction to completion and simplifying purification.[1][11][12]

Detailed Protocol: Hydrazinolysis of a Pht-Protected Peptide

-

Dissolution: Suspend or dissolve the Pht-protected peptide (1.0 eq) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or tetrahydrofuran (THF).[1][9] A typical concentration is 20-30 mL of solvent per gram of peptide.

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) to the mixture. The number of equivalents is critical. Start with a small excess (1.5 - 10 equivalents) and optimize.[1][9] Caution: A large excess can cleave sensitive peptide amide bonds.[9][13]

-

Reaction: Stir the mixture at room temperature or under reflux (e.g., 1-4 hours). Monitor the reaction closely by HPLC or LC-MS.[1][14]

-

Work-up: Upon completion, cool the reaction mixture. The phthalhydrazide byproduct will precipitate. Filter the mixture to remove the solid.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude deprotected peptide can then be purified by standard methods (e.g., chromatography or crystallization).

Diagram: Mechanism of Phthaloyl Deprotection by Hydrazine A diagram showing the nucleophilic attack and cyclization mechanism.

Caption: Deprotection mechanism of the N-Phthaloyl group using hydrazine.[1]

Method 2: Milder, Alternative Deprotection Methods

For peptides containing sensitive functionalities incompatible with hydrazine, several alternatives exist.

-

Sodium Borohydride (NaBH₄) / Acetic Acid: This two-stage, one-flask method is highly efficient and proceeds with no measurable loss of optical activity.[9][15] The NaBH₄ reduces the phthalimide, and subsequent hydrolysis with acetic acid releases the free amine.[9]

-

Ethylenediamine: This nucleophile can also cleave the phthalimide, often requiring microwave heating to proceed efficiently.[10][12]

-

Ammonium Hydroxide/Methylamine (AMA): While more common in oligonucleotide chemistry, AMA (typically 1:1 mixture) is a powerful nucleophilic reagent that can achieve very rapid deprotection (e.g., 10 minutes at elevated temperatures).[16][17] Its use in peptide chemistry requires careful evaluation for compatibility.

| Method | Reagents | Conditions | Key Considerations |

| Hydrazinolysis | Hydrazine Hydrate | Room Temp to Reflux | Standard method; byproduct precipitates. Risk of cleaving peptide bonds with excess reagent.[9][13] |

| Reductive Cleavage | 1. NaBH₄ in 2-propanol/H₂O2. Acetic Acid | Room Temperature | Very mild, preserves chirality. Two-step, one-flask procedure.[9][15] |

| Aminolysis | Ethylenediamine | Microwave, ~100°C | Alternative to hydrazine for sensitive substrates.[10][12] |

| Fast Aminolysis | NH₄OH / aq. Methylamine (AMA) | 55°C, 5-10 min | Very fast; primarily used in oligonucleotide synthesis, requires careful peptide compatibility testing.[16][17] |

Orthogonality in Practice: Strategic Applications

The true value of the Pht group is realized in multi-layered protection schemes. Its stability to both strong acid and base allows for synthetic operations that are impossible with only Fmoc and Boc groups.

Scenario: Synthesis of a Branched Peptide on Lysine

-

Incorporate Lysine: During Fmoc-based SPPS, incorporate Fmoc-Lys(Pht)-OH into the growing peptide chain. The α-amino group is protected by Fmoc, and the ε-amino group by Pht.

-

Elongate Main Chain: Continue the SPPS cycles. The Pht group on the lysine side chain will remain completely intact during the repeated piperidine treatments used to remove the Fmoc group.

-

Selective Pht Deprotection: Once the main chain is complete, the peptide is still on the solid support. Treat the resin with a hydrazine/DMF solution. This will selectively cleave the Pht group, exposing the ε-amino group of the lysine residue. The Fmoc group (if present at the N-terminus) and acid-labile side-chain protecting groups (like t-butyl) will be unaffected.

-

Build Branch: With the lysine side-chain amine now free, a second peptide chain can be synthesized from this point, creating a branched peptide.

-

Final Cleavage: Once the entire branched structure is assembled, treat the resin with a strong acid cocktail (e.g., TFA with scavengers) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

Diagram: Orthogonal Protection Strategy A diagram showing the selective removal of different protecting groups.

Caption: Orthogonality of Pht, Fmoc, and acid-labile (tBu) groups.

Troubleshooting and Side Reactions

Vigilant monitoring and an understanding of potential side reactions are crucial when working with the Pht group.

| Symptom / Observation | Probable Cause | Recommended Solution |

| Unexpected mass addition of +18 Da. | Hydrolysis of the phthalimide ring to an N-(o-carboxybenzoyl) derivative. This is more likely under basic conditions.[9] | Ensure reaction conditions are not unintentionally basic. Purify carefully, as the charge state will differ. |

| Low yield of deprotected peptide; cleavage of internal amide bonds. | Attack by excess hydrazine on peptide backbone amides.[9][13] | Optimize the hydrazinolysis. Reduce the equivalents of hydrazine hydrate (start at 1.5-2 eq) and lower the reaction temperature or time. Monitor closely. |

| Incomplete Pht deprotection. | Insufficient hydrazine, short reaction time, or steric hindrance around the phthalimide group. | Increase reaction time and/or temperature. A modest increase in hydrazine equivalents may be necessary. Consider an alternative deprotection method like NaBH₄. |

| Racemization of the protected amino acid. | Phthaloylation was performed under harsh, high-temperature conditions. | Re-synthesize the Pht-amino acid using a mild, racemization-free method, such as with N-(Ethoxycarbonyl)phthalimide.[3][4] |

Conclusion and Future Perspective

The phthaloyl group, while one of the older tools in the peptide chemist's arsenal, remains a uniquely valuable asset for specific and challenging synthetic goals. Its exceptional stability and resistance to racemization provide a level of control and orthogonality that is often unattainable with more common protecting groups. While the harshness of hydrazinolysis has relegated it from mainstream use in routine SPPS, its application in the synthesis of complex architectures like branched and cyclic peptides is well-established.[1]

Future developments may focus on derivatives, such as the 4,5-dichlorophthaloyl (DCPhth) group, which can be cleaved under even milder conditions (e.g., ethylenediamine or hydrazine at room temperature), further expanding the utility of this robust protecting group strategy in the synthesis of sensitive biomolecules.[10] For the discerning scientist, a thorough understanding of the phthaloyl group's behavior, protocols, and strategic placement is not merely an academic exercise, but a practical advantage in the art of peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. diva-portal.org [diva-portal.org]

- 9. benchchem.com [benchchem.com]

- 10. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Phthalimides [organic-chemistry.org]

- 16. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. trilinkbiotech.com [trilinkbiotech.com]

The Structural Alchemist: A Technical Guide to the Role of Beta-Alanine in Peptide Architecture

Foreword: Beyond the Alpha-Canonical

In the intricate world of peptide science, the canonical twenty alpha-amino acids have long served as the fundamental building blocks of life. However, the exploration of non-canonical amino acids has unlocked a new frontier in peptide design and engineering. Among these, beta-alanine, the simplest of the beta-amino acids, has emerged as a powerful tool for modulating peptide structure, stability, and function. This technical guide provides an in-depth exploration of the multifaceted role of beta-alanine in shaping peptide architecture, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its unique properties. We will delve into the fundamental principles governing its conformational behavior, its profound impact on secondary and tertiary structures, and its practical applications in creating novel peptidomimetics with enhanced therapeutic potential.

The Beta-Alanine Distinction: A Fundamental Shift in the Peptide Backbone

At its core, the influence of beta-alanine stems from a simple yet profound structural alteration: the presence of an additional methylene group in its backbone compared to its alpha-amino acid counterpart, alpha-alanine. This seemingly minor change introduces a new level of conformational flexibility and alters the spatial arrangement of the peptide chain, leading to significant downstream consequences for the overall peptide structure.

Unlike alpha-amino acids where the amino group is attached to the alpha-carbon, in beta-amino acids, it is bonded to the beta-carbon[1][2][3]. This seemingly subtle shift fundamentally alters the geometry of the peptide backbone, introducing an additional rotatable bond and increasing the distance between adjacent peptide bonds.

This fundamental difference has profound implications for the peptide's conformational landscape, influencing everything from local secondary structure preferences to global folding and stability.

Sculpting Secondary Structures: The Conformational Versatility of Beta-Alanine

The incorporation of beta-alanine into a peptide sequence introduces a remarkable degree of control over its secondary structure. Depending on the context of the surrounding amino acids and the overall peptide architecture (linear vs. cyclic), beta-alanine can either induce or disrupt canonical secondary structural motifs like helices, sheets, and turns.

Helical Structures: A New Twist in the Fold

Peptides composed entirely of beta-amino acids, known as beta-peptides, are capable of forming novel helical structures that are distinct from the alpha-helices found in proteins[1][4]. These beta-peptidic helices, such as the 14-helix, are characterized by different hydrogen bonding patterns and helical parameters due to the extended backbone[5]. The stability of these helices is influenced by the substitution pattern on the beta-amino acid backbone[5].

In hybrid peptides containing both alpha- and beta-amino acids, the introduction of beta-alanine can act as a "helix breaker" or, conversely, be used to design novel helical folds not accessible with alpha-amino acids alone.

Turns and Sheets: Engineering Defined Topographies

Beta-alanine residues exhibit a distinct preference for specific dihedral angles, which can be harnessed to engineer well-defined turns and sheet-like structures. In cyclic peptides, beta-alanine often adopts a folded gauche conformation, which is instrumental in the formation of gamma-turns[6][7]. Conversely, in linear peptides, it can adopt both folded gauche and extended trans conformations, allowing for greater structural diversity[7]. This conformational plasticity makes beta-alanine a valuable tool for mimicking protein secondary structures[7].

Enhancing Stability: A Shield Against Proteolysis

One of the most significant advantages of incorporating beta-alanine into peptide-based therapeutics is the remarkable increase in their resistance to enzymatic degradation. Proteases, the enzymes responsible for cleaving peptide bonds, have evolved to recognize and bind to substrates composed of alpha-amino acids. The altered backbone geometry of peptides containing beta-alanine disrupts this recognition, rendering them poor substrates for most proteases.

This enhanced proteolytic stability is a critical attribute for the development of peptide drugs, as it can significantly prolong their in vivo half-life and improve their bioavailability[8][9][10]. Studies have shown that even a single incorporation of a beta-amino acid can dramatically decrease the rate of enzymatic cleavage[8].

| Peptide Sequence | Modifying Residue | Relative Proteolytic Stability | Reference |

| α-Peptide (Control) | None | Low | [8] |

| α,β-Peptide | Single β-amino acid | High | [8] |

| β-Peptide | All β-amino acids | Very High | [10] |

Beta-Alanine in Drug Design and Peptidomimetics

The unique structural and stability-enhancing properties of beta-alanine make it an invaluable tool in the design of novel peptide-based drugs and peptidomimetics.

Flexible Linkers in Bioconjugates

In addition to its role in influencing secondary structure, beta-alanine can be employed as a flexible linker to connect different domains of a fusion protein or to conjugate a peptide to a drug molecule[11][12]. The inherent flexibility of the beta-alanine backbone allows for optimal spatial orientation of the linked moieties, which can be crucial for their biological activity. The use of a neutral beta-alanine linker, as opposed to a charged amino acid like lysine, has also been shown to reduce non-specific uptake in tissues such as the kidneys, which is a significant advantage in the design of targeted therapeutics[12].

Peptidomimetics with Tailored Properties

The ability of beta-alanine to induce specific secondary structures and enhance proteolytic stability makes it a cornerstone in the field of peptidomimetics. By strategically incorporating beta-alanine residues, researchers can design synthetic peptides that mimic the structure and function of biologically active peptides while possessing superior drug-like properties[7][10]. This approach has been successfully applied to the development of antimicrobial peptides, enzyme inhibitors, and receptor agonists/antagonists[8].

Experimental Protocols and Characterization

The synthesis and characterization of peptides containing beta-alanine require specialized techniques and careful analysis.

Synthesis of Beta-Alanine Containing Peptides

The incorporation of beta-alanine into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with appropriately protected beta-alanine building blocks. Both Fmoc and Boc protection strategies are compatible with beta-alanine.

Protocol: Solid-Phase Synthesis of a Beta-Alanine Containing Peptide

-

Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin) in a suitable solvent (e.g., dimethylformamide, DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc groups.

-

Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (alpha or beta) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Structural Characterization Techniques

A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure of beta-alanine containing peptides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as COSY, TOCSY, and NOESY, are powerful tools for determining the solution-state conformation of these peptides. Chemical shift analysis and the measurement of nuclear Overhauser effects (NOEs) provide valuable information about dihedral angles and inter-proton distances, which are used to build a 3D model of the peptide[6][7][13].

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides in solution. While the interpretation of CD spectra for beta-peptides can be complex and may not always be unambiguous, distinct CD patterns have been associated with specific beta-peptidic helical conformations[14][15].

-

X-ray Crystallography: Single-crystal X-ray diffraction provides high-resolution structural information in the solid state. This technique has been instrumental in confirming the novel helical and turn structures adopted by peptides containing beta-alanine[4][6][7].

Conclusion and Future Perspectives

Beta-alanine is far more than a simple structural anomaly; it is a versatile and powerful tool for peptide engineering. Its ability to modulate backbone conformation, induce novel secondary structures, and confer remarkable proteolytic stability has opened up new avenues for the design of sophisticated peptide-based therapeutics and biomaterials. As our understanding of the intricate relationship between beta-amino acid sequence and three-dimensional structure continues to grow, so too will our capacity to create bespoke peptides with precisely tailored properties. The future of peptide science will undoubtedly see the expanded use of beta-alanine and other non-canonical amino acids to address a wide range of challenges in medicine and biotechnology.

References

- 1. Beta-peptide - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. difference.wiki [difference.wiki]

- 4. The twists and turns of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Peptide Linkers - Creative Peptides [creative-peptides.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Foreword: Unveiling the Potential of a Versatile Chemical Tool

An In-Depth Technical Guide to the Applications of Phthaloyl-Glycyl-β-Alanine (Pht-Gly-β-Ala-OH) in Biochemical Research